molecular formula C17H16BrNO4S B4729479 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide

Cat. No. B4729479
M. Wt: 410.3 g/mol
InChI Key: FHIFGKSIXQKNRV-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC stimulators, which have been shown to have a variety of physiological effects.

Mechanism of Action

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of smooth muscle tone and vascular function. By increasing the production of cyclic guanosine monophosphate (cGMP), this compound 41-2272 promotes relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects. It has been shown to lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to improve erectile function in animal models of erectile dysfunction.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide 41-2272 is that it is a highly specific sGC stimulator, meaning that it has minimal off-target effects. However, one of the limitations of this compound 41-2272 is that it has a relatively short half-life, which can make it difficult to use in some experimental settings.

Future Directions

There are a number of potential future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension. Another area of interest is the development of more potent and longer-lasting sGC stimulators based on the structure of this compound 41-2272. Finally, there is interest in exploring the potential use of sGC stimulators in the treatment of other conditions, such as chronic obstructive pulmonary disease and sickle cell disease.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the cardiovascular system, including the ability to lower blood pressure and improve cardiac function. It has also been shown to have potential applications in the treatment of erectile dysfunction.

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-12-3-2-4-15(9-12)19-17(21)11-24(22,23)10-16(20)13-5-7-14(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFGKSIXQKNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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